Cas no 1629093-72-6 (methyl 3-hydroxy-3-(4-nitrophenyl)propanoate)

methyl 3-hydroxy-3-(4-nitrophenyl)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-hydroxy-3-(4-nitrophenyl)propanoate
- Methyl β-hydroxy-4-nitrobenzenepropanoate
- 1629093-72-6
- EN300-1834522
- SCHEMBL22076568
-
- インチ: 1S/C10H11NO5/c1-16-10(13)6-9(12)7-2-4-8(5-3-7)11(14)15/h2-5,9,12H,6H2,1H3
- InChIKey: OBFIKZLNFXSNNQ-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)CC(OC)=O)=CC=C([N+]([O-])=O)C=C1
計算された属性
- せいみつぶんしりょう: 225.06372245g/mol
- どういたいしつりょう: 225.06372245g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 92.4Ų
じっけんとくせい
- 密度みつど: 1.333±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 387.4±32.0 °C(Predicted)
- 酸性度係数(pKa): 12.33±0.20(Predicted)
methyl 3-hydroxy-3-(4-nitrophenyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1834522-5.0g |
methyl 3-hydroxy-3-(4-nitrophenyl)propanoate |
1629093-72-6 | 5g |
$2981.0 | 2023-06-01 | ||
Enamine | EN300-1834522-0.5g |
methyl 3-hydroxy-3-(4-nitrophenyl)propanoate |
1629093-72-6 | 0.5g |
$987.0 | 2023-09-19 | ||
Enamine | EN300-1834522-10.0g |
methyl 3-hydroxy-3-(4-nitrophenyl)propanoate |
1629093-72-6 | 10g |
$4421.0 | 2023-06-01 | ||
Enamine | EN300-1834522-2.5g |
methyl 3-hydroxy-3-(4-nitrophenyl)propanoate |
1629093-72-6 | 2.5g |
$2014.0 | 2023-09-19 | ||
Enamine | EN300-1834522-0.05g |
methyl 3-hydroxy-3-(4-nitrophenyl)propanoate |
1629093-72-6 | 0.05g |
$864.0 | 2023-09-19 | ||
Enamine | EN300-1834522-0.1g |
methyl 3-hydroxy-3-(4-nitrophenyl)propanoate |
1629093-72-6 | 0.1g |
$904.0 | 2023-09-19 | ||
Enamine | EN300-1834522-0.25g |
methyl 3-hydroxy-3-(4-nitrophenyl)propanoate |
1629093-72-6 | 0.25g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1834522-5g |
methyl 3-hydroxy-3-(4-nitrophenyl)propanoate |
1629093-72-6 | 5g |
$2981.0 | 2023-09-19 | ||
Enamine | EN300-1834522-1.0g |
methyl 3-hydroxy-3-(4-nitrophenyl)propanoate |
1629093-72-6 | 1g |
$1029.0 | 2023-06-01 | ||
Enamine | EN300-1834522-1g |
methyl 3-hydroxy-3-(4-nitrophenyl)propanoate |
1629093-72-6 | 1g |
$1029.0 | 2023-09-19 |
methyl 3-hydroxy-3-(4-nitrophenyl)propanoate 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
methyl 3-hydroxy-3-(4-nitrophenyl)propanoateに関する追加情報
Recent Advances in the Study of Methyl 3-hydroxy-3-(4-nitrophenyl)propanoate (CAS: 1629093-72-6) and Its Applications in Chemical Biology and Pharmaceutical Research
Methyl 3-hydroxy-3-(4-nitrophenyl)propanoate (CAS: 1629093-72-6) is a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential bioactive properties. Recent studies have explored its role in the synthesis of novel drug candidates, enzyme inhibitors, and other biologically active molecules. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and emerging applications in drug discovery and development.
One of the key areas of investigation has been the optimization of synthetic routes for methyl 3-hydroxy-3-(4-nitrophenyl)propanoate. A 2023 study published in the Journal of Organic Chemistry demonstrated an efficient, one-pot synthesis method using a nitro-Michael addition reaction, achieving high yields (85-90%) under mild conditions. This advancement is particularly relevant for scaling up production while minimizing environmental impact. The study also explored the compound's reactivity, noting its potential as a precursor for chiral building blocks in asymmetric synthesis.
In pharmaceutical applications, methyl 3-hydroxy-3-(4-nitrophenyl)propanoate has shown promise as a scaffold for developing enzyme inhibitors. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed its structural similarity to transition-state analogs of several hydrolase enzymes. Derivatives of this compound exhibited inhibitory activity against serine proteases involved in inflammatory pathways, with IC50 values in the low micromolar range. These findings suggest potential applications in developing anti-inflammatory agents.
The compound's mechanism of action has been further elucidated through computational studies. Molecular docking simulations (Journal of Chemical Information and Modeling, 2024) have demonstrated favorable binding interactions with various biological targets, particularly those containing nitroaromatic recognition sites. These insights are guiding the rational design of more potent derivatives with improved pharmacokinetic properties.
Recent safety and toxicity profiling (Regulatory Toxicology and Pharmacology, 2023) has provided important data for pharmaceutical development. While the parent compound shows favorable acute toxicity profiles, researchers emphasize the need for careful evaluation of metabolites, particularly those resulting from nitro-group reduction. These studies are informing the design of safer analogs for potential clinical applications.
Looking forward, methyl 3-hydroxy-3-(4-nitrophenyl)propanoate continues to attract attention as a versatile building block in medicinal chemistry. Current research directions include exploring its use in PROTAC (proteolysis targeting chimera) development and as a photosensitive moiety in drug delivery systems. The compound's unique combination of chemical functionality and biological activity positions it as an important tool in modern drug discovery efforts.
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